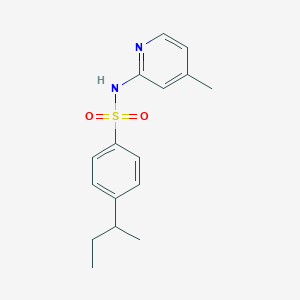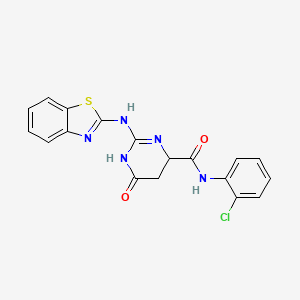
4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as BAY 41-2272, is a potent and selective activator of the nitric oxide (NO)-soluble guanylate cyclase (sGC) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases.
Mécanisme D'action
BAY 41-2272 activates the 4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide-sGC signaling pathway by binding to the heme group of sGC and stabilizing the enzyme in its active conformation. This leads to the production of cGMP, which activates protein kinase G (PKG) and causes vasodilation and other physiological effects. BAY 41-2272 has been shown to be more potent and selective than other sGC activators, such as BAY 58-2667 and cinaciguat.
Biochemical and Physiological Effects
BAY 41-2272 has several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and antioxidant effects. In PAH, BAY 41-2272 has been shown to improve exercise capacity, reduce pulmonary vascular resistance, and improve right ventricular function. In erectile dysfunction, BAY 41-2272 has been shown to enhance penile erection by increasing cGMP levels and relaxing smooth muscle cells. In addition, BAY 41-2272 has been shown to reduce oxidative stress and inflammation in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its purity can be confirmed using HPLC and NMR spectroscopy. However, BAY 41-2272 also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research related to BAY 41-2272. One area of interest is the development of more potent and selective sGC activators for the treatment of PAH and other diseases. Another area of interest is the investigation of the potential cardiovascular protective effects of BAY 41-2272 in animal models and clinical trials. Furthermore, the potential side effects and toxicity of BAY 41-2272 need to be further studied to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves the reaction of 4-methyl-2-pyridinylamine with 4-sec-butylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium cyanide to form the final product. The purity of the synthesized compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve pulmonary arterial hypertension (PAH) by increasing 4-sec-butyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide-mediated vasodilation and reducing pulmonary vascular resistance. In addition, BAY 41-2272 has been shown to improve erectile dysfunction by enhancing the this compound-cyclic guanosine monophosphate (cGMP) signaling pathway. Furthermore, BAY 41-2272 has been studied for its potential cardiovascular protective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-butan-2-yl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-13(3)14-5-7-15(8-6-14)21(19,20)18-16-11-12(2)9-10-17-16/h5-11,13H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFEDYTGPUFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5351149.png)

![2-methyl-3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5351170.png)
![methyl 2-{[5-(2-cyano-3-methoxy-3-oxo-1-propen-1-yl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5351176.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)
![1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)
![5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5351204.png)
![cis-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclohexanol](/img/structure/B5351213.png)